An In-depth Technical Guide to 3,5-Diiodo-1H-indazole: Chemical Properties and Structure
An In-depth Technical Guide to 3,5-Diiodo-1H-indazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties and structure of 3,5-Diiodo-1H-indazole. It is important to note that specific experimental data for this compound is limited in publicly available literature. Where experimental data is unavailable, predictions based on structurally related compounds are provided and are explicitly noted as such.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous biologically active molecules.[1][2] Their structural resemblance to purines and indoles allows them to interact with a variety of biological targets, including protein kinases, which are crucial in cellular signaling pathways.[3] 3,5-Diiodo-1H-indazole, a di-iodinated derivative of the indazole core, represents a versatile synthetic intermediate. The presence of two iodine atoms at positions 3 and 5 offers reactive handles for further chemical modifications through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and development.[4]
Chemical Properties and Structure
The fundamental chemical and physical properties of 3,5-Diiodo-1H-indazole are summarized below.
Identity and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄I₂N₂ | [5][6] |
| Molecular Weight | 369.93 g/mol | [5] |
| CAS Number | 351456-48-9 | [5] |
| Appearance | Not specified in literature | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available. Predicted to be soluble in polar aprotic solvents like DMSO and DMF based on the solubility of related compounds. | - |
| Predicted XlogP | 2.9 | [6] |
Structural Information
The structure of 3,5-Diiodo-1H-indazole consists of a bicyclic system with a benzene ring fused to a pyrazole ring. The iodine atoms are substituted at positions 3 and 5.
Molecular Structure:
Structure of 3,5-Diiodo-1H-indazole.
Note: The DOT script provided is a simplified 2D representation and may not accurately reflect the true bond angles and lengths. A proper structural visualization would require crystallographic data, which is not currently available.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of 3,5-Diiodo-1H-indazole in a solvent like DMSO-d₆ would likely show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.5-14.5 | br s | N-H |
| ~8.0-8.2 | d | H4 |
| ~7.6-7.8 | d | H6 |
| ~7.4-7.6 | dd | H7 |
Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would be influenced by the strong electron-withdrawing and heavy atom effects of the iodine substituents.
| Chemical Shift (δ, ppm) | Assignment |
| ~90-95 | C3 |
| ~140-145 | C3a |
| ~120-125 | C4 |
| ~95-100 | C5 |
| ~130-135 | C6 |
| ~115-120 | C7 |
| ~140-145 | C7a |
Note: The signal for C3 and C5 would be significantly shifted upfield due to the heavy atom effect of iodine.
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular formula. The predicted m/z values for various adducts of 3,5-Diiodo-1H-indazole are listed below.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 370.85368 |
| [M+Na]⁺ | 392.83562 |
| [M-H]⁻ | 368.83912 |
| [M]⁺ | 369.84585 |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 3,5-Diiodo-1H-indazole are not explicitly described in the reviewed literature. However, a general synthetic approach can be inferred from established methods for the iodination of indazoles.
Hypothetical Synthesis of 3,5-Diiodo-1H-indazole
This protocol is a hypothetical adaptation based on the synthesis of related iodinated indazoles.[7]
Reaction Scheme:
Hypothetical iodination of 1H-indazole.
Procedure:
-
Reaction Setup: To a solution of 1H-indazole in a mixture of acetic acid and sulfuric acid, add a solution of iodine and periodic acid in acetic acid dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to reduce excess iodine. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for NMR Sample Preparation
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) based on the solubility of the compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 3,5-Diiodo-1H-indazole and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the modulation of signaling pathways by 3,5-Diiodo-1H-indazole. However, the indazole scaffold is a well-established pharmacophore in many kinase inhibitors.[3] It is plausible that derivatives of 3,5-Diiodo-1H-indazole could be synthesized and evaluated as potential inhibitors of various protein kinases involved in cancer and other diseases.
The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Illustrative Kinase Inhibition Workflow:
General workflow for evaluating indazole derivatives as kinase inhibitors.
Conclusion
3,5-Diiodo-1H-indazole is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While specific experimental data on its chemical and biological properties are currently scarce, this guide provides a foundational understanding based on its structure and data from related compounds. Further research is warranted to fully characterize this molecule and explore its utility in medicinal chemistry. The protocols and predicted data herein serve as a starting point for researchers and scientists working with this and similar indazole derivatives.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Diiodo-1H-indazole-Information-Chemcia Scientific, LLC. [chemcia.com]
- 6. PubChemLite - 3,5-diiodo-1h-indazole (C7H4I2N2) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
